Isochromophilone VII Isochromophilone VII Isochromophilone VII is a natural product found in Arcopilus aureus and Penicillium with data available.
Brand Name: Vulcanchem
CAS No.: 175448-30-3
VCID: VC1806988
InChI: InChI=1S/C21H25ClO6/c1-6-12(2)9-13(3)7-8-15-10-16-17(22)18(24)20(5,28-14(4)23)19(25)21(16,26)11-27-15/h7-10,12,26H,6,11H2,1-5H3/b8-7+,13-9+
SMILES: CCC(C)C=C(C)C=CC1=CC2=C(C(=O)C(C(=O)C2(CO1)O)(C)OC(=O)C)Cl
Molecular Formula: C21H25ClO6
Molecular Weight: 408.9 g/mol

Isochromophilone VII

CAS No.: 175448-30-3

Cat. No.: VC1806988

Molecular Formula: C21H25ClO6

Molecular Weight: 408.9 g/mol

* For research use only. Not for human or veterinary use.

Isochromophilone VII - 175448-30-3

Specification

CAS No. 175448-30-3
Molecular Formula C21H25ClO6
Molecular Weight 408.9 g/mol
IUPAC Name [5-chloro-3-[(1E,3E)-3,5-dimethylhepta-1,3-dienyl]-8a-hydroxy-7-methyl-6,8-dioxo-1H-isochromen-7-yl] acetate
Standard InChI InChI=1S/C21H25ClO6/c1-6-12(2)9-13(3)7-8-15-10-16-17(22)18(24)20(5,28-14(4)23)19(25)21(16,26)11-27-15/h7-10,12,26H,6,11H2,1-5H3/b8-7+,13-9+
Standard InChI Key AJQIMDBOBJADCM-NJHPPEEMSA-N
Isomeric SMILES CCC(C)/C=C(\C)/C=C/C1=CC2=C(C(=O)C(C(=O)C2(CO1)O)(C)OC(=O)C)Cl
SMILES CCC(C)C=C(C)C=CC1=CC2=C(C(=O)C(C(=O)C2(CO1)O)(C)OC(=O)C)Cl
Canonical SMILES CCC(C)C=C(C)C=CC1=CC2=C(C(=O)C(C(=O)C2(CO1)O)(C)OC(=O)C)Cl

Introduction

Chemical Identity and Structure

Isochromophilone VII is characterized by a complex molecular structure featuring a fused chromone and pyrrole ring system. The compound contains distinctive structural elements that contribute to its biological efficacy.

Basic Chemical Information

Table 1 summarizes the key chemical identifiers and properties of Isochromophilone VII:

ParameterValue
Chemical Name[5-chloro-3-[(1E,3E)-3,5-dimethylhepta-1,3-dienyl]-8a-hydroxy-7-methyl-6,8-dioxo-1H-isochromen-7-yl] acetate
CAS Number175448-30-3
Molecular FormulaC21H25ClO6
Molecular Weight408.9 g/mol
SMILESCCC(C)C=C(C)C=CC1=CC2=C(C(=O)C(C(=O)C2(CO1)O)(C)OC(=O)C)Cl
InChIInChI=1S/C21H25ClO6/c1-6-12(2)9-13(3)7-8-15-10-16-17(22)18(24)20(5,28-14(4)23)19(25)21(16,26)11-27-15/h7-10,12,26H,6,11H2,1-5H3/b8-7+,13-9+
InChIKeyAJQIMDBOBJADCM-NJHPPEEMSA-N

Structural Features

The structure of Isochromophilone VII was elucidated as 6H-2-benzopyran-6,8(7H)-dione, 5-chloro-3-(3',5'-dimethyl-1',3'-heptadienyl)-1,7,8a-trihydro-7,8a-dihydroxy-7-methyl-7-acetate . This compound contains:

  • A benzopyran core structure

  • A chlorine substituent at position 5

  • A 3',5'-dimethyl-1',3'-heptadienyl side chain

  • An acetyl group at position 7

  • Hydroxyl groups at positions 7 and 8a

The presence of the chlorine substituent plays a crucial role in its biological activity, while the complex side chain contributes to its unique chemical properties.

Physical and Chemical Properties

Isochromophilone VII exhibits distinctive physical and chemical properties that have been characterized through various analytical methods.

Physical Properties

Table 2 outlines the key physical properties of Isochromophilone VII:

PropertyCharacteristic
AppearanceYellow powder
Melting Point78-81°C
Optical Rotation+559° (c 1.0, MeOH)
SolubilitySoluble: EtOH, CH3CN, EtOAc, MeOH, CHCl3
Insoluble: H2O, n-Hexane

Spectroscopic Properties

Spectroscopic analysis has provided valuable data for the characterization of Isochromophilone VII:

Spectroscopic MethodData
UV λmax (nm) (ε)215 (6,100), 268 (7,900), 400 (51,000)
IR (KBr, cm-1)2962, 1740, 1677, 1612, 1560, 1273
FAB-MS (m/z)409 [M+H]+, 431 [M+Na]+

The IR spectrum shows absorption at 1677 cm-1, suggesting the presence of an α,β-unsaturated ketone in the molecule . The UV spectrum indicates a complex chromophore system, contributing to its characteristic yellow appearance.

Isolation and Natural Sources

Producing Organisms

Isochromophilone VII is a natural product primarily isolated from fungal sources. The compound has been found in:

  • Penicillium sp. FO-4164 (original source)

  • Arcopilus aureus

  • Various Penicillium species

These fungi typically produce Isochromophilone VII as a secondary metabolite under specific growth conditions.

Isolation and Purification

The isolation of Isochromophilone VII from fungal cultures typically involves a multi-step process:

  • Cultivation of the producing organism (often using solid-state fermentation)

  • Extraction of metabolites using organic solvents

  • Initial purification by column chromatography

  • Final purification by HPLC

The original isolation from Penicillium sp. FO-4164 yielded 11.3 mg of pure Isochromophilone VII as a yellow powder . The purification process typically utilizes silica gel chromatography followed by reverse-phase HPLC with acetonitrile-water gradients.

Biological Activities

Isochromophilone VII exhibits several notable biological activities that make it a compound of significant interest for pharmaceutical research.

Enzyme Inhibition

One of the most significant biological activities of Isochromophilone VII is its ability to inhibit key enzymes involved in lipid metabolism:

EnzymeIC50 Value
Diacylglycerol acyltransferase (DGAT)20.0 μM
Acyl-CoA: cholesterol acyltransferase (ACAT)24.5 μM

These enzyme inhibitory properties suggest potential applications in the treatment of lipid disorders and related conditions .

Antimicrobial Activity

Isochromophilone VII has demonstrated antimicrobial activity against select microorganisms. When tested at a concentration of 10 μg per paper disk, it showed inhibition zones against:

MicroorganismInhibition Zone Diameter (mm)
Mycobacterium smegmatis ATCC 6078.2
Pyricularia oryzae8.6

Effects on Lipid Metabolism

Structure-Activity Relationships

Comparison with related compounds has provided insights into the structure-activity relationships of Isochromophilone VII.

Comparison with Isochromophilone VIII

Isochromophilone VII and VIII were isolated together from Penicillium sp. FO-4164, with subtle structural differences between them:

FeatureIsochromophilone VIIIsochromophilone VIII
Molecular FormulaC21H25O6ClC21H27O5Cl
Molecular Weight408394
Key Structural DifferenceContains a ketone at C-8Contains a hydroxyl at C-8
DGAT Inhibition (IC50)20.0 μM127 μM
ACAT Inhibition (IC50)24.5 μM47.0 μM

These differences highlight the importance of the ketone group at C-8 for enhanced enzyme inhibitory activity .

Structural Elements Contributing to Bioactivity

Several structural features appear to be important for the biological activity of Isochromophilone VII:

  • The chlorine substituent at position 5

  • The 3',5'-dimethyl-1',3'-heptadienyl side chain

  • The acetyl group at position 7

  • The ketone at position 8

Modifications of these elements in related compounds have demonstrated altered biological activities, suggesting that these features are critical for the observed enzyme inhibition properties .

Spectroscopic Characterization

NMR Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy has been crucial for elucidating the structure of Isochromophilone VII. Key NMR features include:

  • 13C NMR signals indicating the presence of five -CH3, one -CH2-, one -O-CH2-, one -CH-, four =CH- and nine quaternary carbons

  • 1H NMR showing characteristic signals for the methyl groups and olefinic protons

  • HMBC correlations confirming the connectivity of the structural elements

The complete assignment of 1H and 13C NMR signals has allowed for definitive structural characterization of the compound.

Mass Spectrometry

Mass spectrometric analysis has provided further confirmation of the molecular structure of Isochromophilone VII:

  • HREI-MS confirmed the molecular formula C21H25O6Cl

  • FAB-MS showed characteristic peaks at m/z 409 [M+H]+ and 431 [M+Na]+

  • The isotope pattern in the mass spectrum confirmed the presence of one chlorine atom

Related Compounds

Isochromophilone VII belongs to a larger family of structurally related compounds, including:

  • Isochromophilones I-VI

  • Isochromophilone VIII

  • Sclerotiorin

  • Rubrorotiorin

  • Ochrephilone

These compounds share structural similarities but exhibit varying biological activities. For example, Isochromophilones I and II are known as gp120-CD4 binding inhibitors, while Isochromophilones III to VI are ACAT inhibitors .

Research and Applications

Recent Research Developments

Recent studies have expanded our understanding of azaphilones, including Isochromophilone VII:

  • Investigation of related compounds for phytotoxic activities

  • Studies on marine-derived bioherbicides

  • Examination of cytotoxic activities against various cancer cell lines

These research directions highlight the continuing interest in Isochromophilone VII and related compounds for diverse applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator